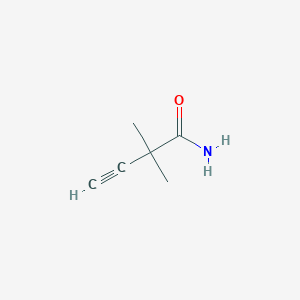
2,2-Dimethylbut-3-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylbut-3-ynamide is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Synthesis Analysis
The synthesis of ynamides, such as 2,2-Dimethylbut-3-ynamide, has been reported in the literature . A robust and modular synthesis method uses trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylbut-3-ynamide consists of six carbon atoms, nine hydrogen atoms, and one nitrogen and oxygen atom each . The structure is determined by the arrangement of these atoms and the bonds between them .Chemical Reactions Analysis
Ynamides, such as 2,2-Dimethylbut-3-ynamide, are versatile functionalities that are used in an increasing array of transformations . They are particularly effective in peptide fragment condensation, head-to-tail cyclization, and precise incorporation of thioamide substitutions into peptide backbones .Physical And Chemical Properties Analysis
2,2-Dimethylbut-3-ynamide has a predicted boiling point of 215.9±23.0 °C and a predicted density of 0.990±0.06 g/cm3 . Its pKa value is predicted to be 15.76±0.50 .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Ynamides are pivotal in synthesizing aminopyridines and aminopyridones through cobalt-catalyzed [2+2+2] cycloadditions, showcasing their utility in constructing complex molecular frameworks useful in drug discovery and development. The method allows for regioselectivity towards 3- or 4-aminopyridines, indicating its versatility in synthetic chemistry (Garcia et al., 2012).
Advanced Materials and Corrosion Inhibition
A study on amino acid-based imidazolium zwitterions, including compounds synthesized from ynamides, demonstrated their effectiveness as corrosion inhibitors for mild steel. This application is critical in materials science, particularly for protecting industrial infrastructure against corrosion (Srivastava et al., 2017).
Organic Synthesis and Cyclization Reactions
Ynamides serve as versatile synthons for the rapid assembly of complex molecular structures, including cyclic and polycyclic compounds. Their unique reactivity, owing to the electron-withdrawing group attached to nitrogen, enables their application in synthesizing nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals (Wang et al., 2014).
Photoluminescence and Material Science
In the field of material science, dimethyl sulfoxide and N-iodosuccinimide-promoted reactions involving yne-tethered ynamides have been explored to access pyrrolidones and spiro-pyrrolidones. This reaction demonstrates the potential of ynamides in synthesizing materials with unique photoluminescence properties, which could be beneficial for developing new optical materials and sensors (Prabagar et al., 2016).
Catalysis and Green Chemistry
Ynamides' ambivalent reactivity has been harnessed in gold catalysis for alkyne dimerization, showcasing a rare transformation that results in cyclic and acyclic products. This application underscores the importance of ynamides in developing green chemistry processes by facilitating efficient and selective chemical transformations (Kramer et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethylbut-3-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPZRNAXKKFKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


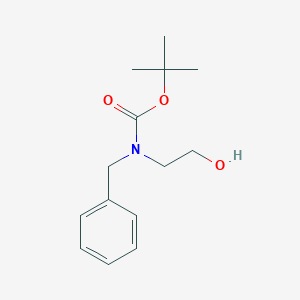

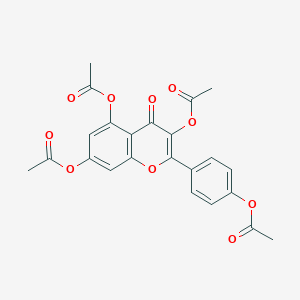
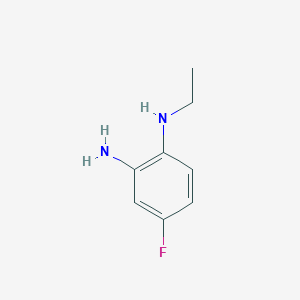
![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)


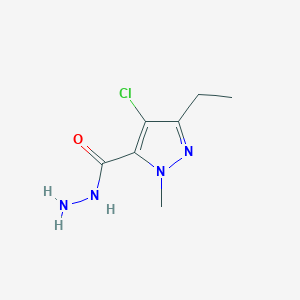
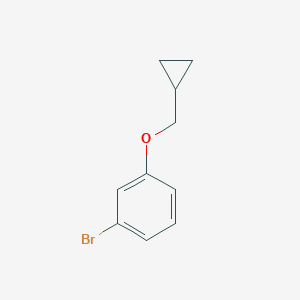
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
